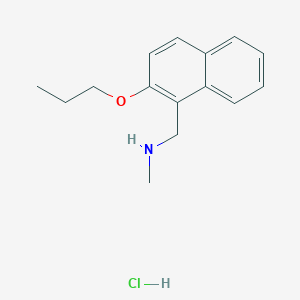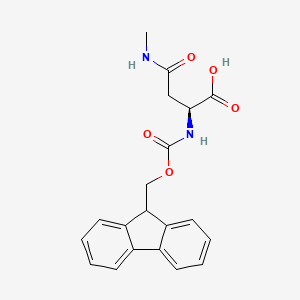
N-Fmoc-N'-Methyl-L-Asparagin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-N’-methyl-L-asparagine is a compound with the CAS Number: 149204-93-3 and a molecular weight of 368.39 . Its IUPAC name is N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N4-methyl-L-asparagine . It is stored in a sealed, dry environment at 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for N-Fmoc-N’-methyl-L-asparagine is1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 . Physical And Chemical Properties Analysis
N-Fmoc-N’-methyl-L-asparagine has a molecular weight of 368.38 . It has a predicted density of 1.339±0.06 g/cm3 and a predicted boiling point of 641.4±55.0 °C . It is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Hydrogelbildung und Selbstassemblierung
- Hydrogelbildung: Die Position und Anzahl der Methylgruppen, die an die Kohlenstoffe von Fmoc-Dipeptiden eingeführt werden, beeinflussen die Morphologie der supramolekularen Nanostruktur und die Fähigkeit zur Hydrogelbildung signifikant. Forscher haben untersucht, wie α-Methyl-L-Phenylalanin diese Eigenschaften beeinflusst .
Festphasen-Synthesemethoden
N-Fmoc-N'-Methyl-L-Asparagin: spielt eine Rolle in Festphasen-Synthesemethoden:
- Biron−Kessler-Methode: Diese Methode, die auf früheren Arbeiten von Fukuyama und Miller basiert, erleichtert die N-Methylierung von Aminosäuren in der Festphasen-Synthese . Sie ist ein leistungsstarkes Werkzeug zur Herstellung modifizierter Peptide.
Safety and Hazards
Wirkmechanismus
Target of Action
N-Fmoc-N’-methyl-L-asparagine is a derivative of the amino acid asparagine . As such, it is likely to interact with proteins and enzymes that metabolize or bind to asparagine.
Mode of Action
The Fluorenylmethyloxycarbonyl (Fmoc) group in N-Fmoc-N’-methyl-L-asparagine is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
As a derivative of asparagine, N-Fmoc-N’-methyl-L-asparagine may be involved in the metabolism of asparagine. Asparagine is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Action Environment
Environmental factors such as pH and temperature could influence the action, efficacy, and stability of N-Fmoc-N’-methyl-L-asparagine. For instance, the Fmoc group is base-labile , meaning it can be removed in a basic environment. Additionally, the compound is recommended to be stored in a dry environment at 2-8°C , suggesting that it may be sensitive to moisture and temperature.
Biochemische Analyse
Biochemical Properties
n-Fmoc-n’-methyl-l-asparagine plays a role in biochemical reactions, particularly in the synthesis of peptides
Molecular Mechanism
The molecular mechanism of n-Fmoc-n’-methyl-l-asparagine is primarily related to its role in peptide synthesis . It is used as a building block in the synthesis of peptides, where it contributes the asparagine amino acid residue to the growing peptide chain
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQNMZCRYMMHTM-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2420337.png)
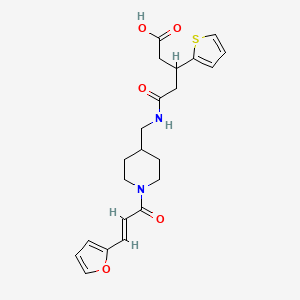

![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)
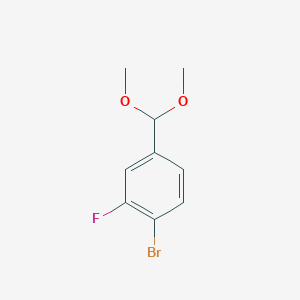
![1-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2420346.png)
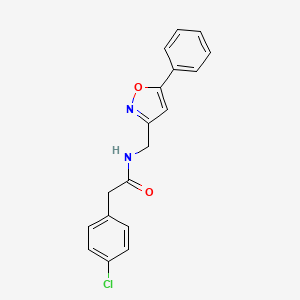
![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2420349.png)
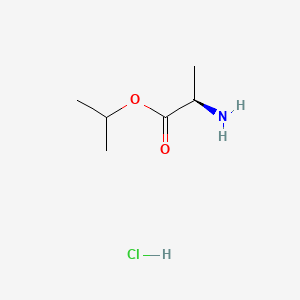
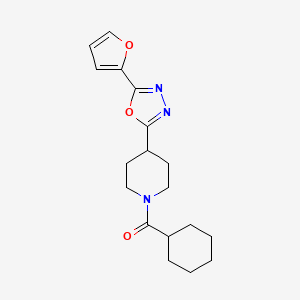
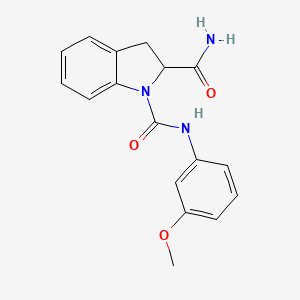
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2420356.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2420358.png)
